

An In-depth Technical Guide to o-Tolylmagnesium Bromide (CAS 932-31-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *o-Tolylmagnesium Bromide*

Cat. No.: B1360148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **o-tolylmagnesium bromide**, a vital Grignard reagent in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, and provides established experimental procedures for its preparation and application in key chemical transformations.

Core Chemical Identity and Properties

o-Tolylmagnesium bromide, with the CAS number 932-31-0, is an organometallic compound widely utilized as a nucleophilic source of the o-tolyl group.^[1] It is typically supplied as a solution in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and appears as a gray to brown liquid.^[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of **o-tolylmagnesium bromide**. It is important to note that this compound is most commonly available and used as a solution, and therefore, some properties of the pure substance are not readily available.

Property	Value	Source(s)
CAS Number	932-31-0	[1]
Molecular Formula	C ₇ H ₇ BrMg	[1]
Molecular Weight	195.34 g/mol	
Appearance	Gray to brown solution	[2]
Density	Approximately 1.013 g/mL at 25 °C (for a 2.0M solution in diethyl ether)	
Solubility	Soluble in ether and other organic solvents. Reacts violently with water.	
Melting Point	Not available (typically used in solution)	[2]
Boiling Point	Not available (typically used in solution)	[3]

Structural Information

Identifier	Value
Canonical SMILES	CC1=CC=CC=C1[Mg]Br
InChI	InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H3;1H;/q-1;;+2/p-1
InChIKey	DVXDIGKNJYSMFM-UHFFFAOYSA-M

Safety and Handling

o-Tolylmagnesium bromide is a reactive and hazardous chemical that requires strict safety protocols. It is highly flammable and reacts violently with water and other protic sources. It can cause severe skin burns and eye damage.[\[4\]](#)

Hazard Summary

Hazard	Description
Flammability	Highly flammable liquid and vapor.
Reactivity	Reacts violently with water, acids, and oxidizing agents.
Health	Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation. ^[4]

Handling Precautions

- Work in a well-ventilated fume hood.
- Use personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves, and safety goggles.
- Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture and air.
- Keep away from sources of ignition.
- Ensure that all glassware and equipment are thoroughly dried before use.

Experimental Protocols

o-Tolylmagnesium bromide is a cornerstone reagent for the introduction of the o-tolyl group in a variety of organic reactions. Below are detailed protocols for its preparation and a key application.

Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)

This protocol describes the general procedure for the synthesis of a Grignard reagent, which can be adapted for **o-tolylmagnesium bromide**.

Materials:

- Magnesium turnings
- o-Bromotoluene
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as an initiator)

Procedure:

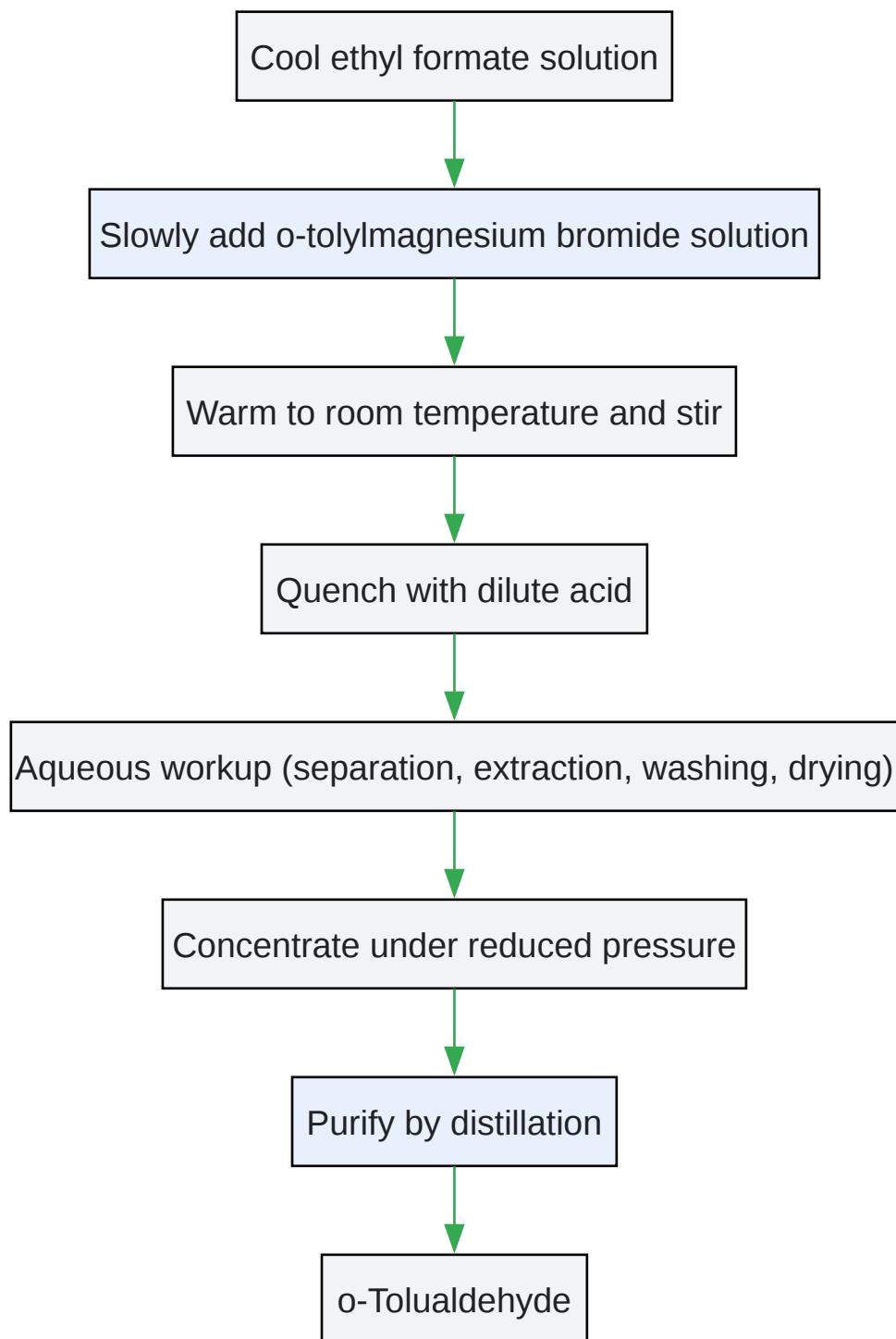
- Flame-dry all glassware and allow to cool under an inert atmosphere.
- Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Add a small crystal of iodine to the magnesium turnings.
- Add a small portion of a solution of o-bromotoluene in the anhydrous solvent to the flask.
- Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
- Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
- The resulting gray to brown solution of **o-tolylmagnesium bromide** is ready for use.

[Click to download full resolution via product page](#)

Workflow for the preparation of **o-tolylmagnesium bromide**.

Synthesis of o-Tolualdehyde via Grignard Reaction with Ethyl Formate

This protocol outlines the synthesis of o-tolualdehyde using **o-tolylmagnesium bromide** and ethyl formate.


Materials:

- **o-Tolylmagnesium bromide** solution
- Ethyl formate
- Anhydrous diethyl ether or THF
- Dilute acid (e.g., HCl or H₂SO₄) for workup

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere, place a solution of ethyl formate in the anhydrous solvent.
- Cool the flask in an ice bath.
- Slowly add the **o-tolylmagnesium bromide** solution to the cooled ethyl formate solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period.
- Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of dilute acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO_4).
- Filter and concentrate the solution under reduced pressure to obtain the crude o-tolualdehyde.
- Purify the product by distillation under reduced pressure.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis of o-Tolualdehyde.

Applications in Organic Synthesis

o-Tolylmagnesium bromide is a versatile reagent with numerous applications in the synthesis of complex organic molecules.

Cross-Coupling Reactions

This Grignard reagent is utilized in various cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, to form carbon-carbon bonds. These reactions are fundamental in the synthesis of biaryls and other conjugated systems.

Synthesis of Aldehydes and Ketones

As demonstrated in the experimental protocol, the reaction of **o-tolylmagnesium bromide** with formates or other esters provides a straightforward route to aldehydes and ketones.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The nucleophilic nature of **o-tolylmagnesium bromide** makes it a key building block in the synthesis of various intermediates for the pharmaceutical and agrochemical industries. For instance, it is used in the preparation of 4-(2-Methylphenyl)-4-oxobutanoic acid, a key intermediate for M1 muscarinic selective agonist AC-42 derivatives. It can also be used to prepare an iridium(I) mesityl complex, Ir(o-tolyl)(CO)(dppe).

Signaling Pathways and Biological Activity

As a synthetic organometallic reagent, **o-tolylmagnesium bromide** is not known to be involved in any biological signaling pathways. Its high reactivity, particularly with water, precludes its stability and function in biological systems. Therefore, a diagram of a signaling pathway involving this compound cannot be provided. Its biological effects are primarily associated with its corrosive and toxic properties upon exposure.

Conclusion

o-Tolylmagnesium bromide (CAS 932-31-0) is a powerful and widely used Grignard reagent in organic synthesis. Its ability to act as a potent nucleophile allows for the efficient formation of carbon-carbon bonds, making it an indispensable tool for researchers and professionals in drug development and chemical synthesis. Proper handling and adherence to strict safety protocols

are paramount when working with this reactive compound. The experimental protocols provided herein offer a foundation for its preparation and application in common synthetic transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-TOLYLMAGNESIUM BROMIDE | 932-31-0 [chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. fishersci.com [fishersci.com]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to o-Tolylmagnesium Bromide (CAS 932-31-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1360148#o-tolylmagnesium-bromide-cas-number-932-31-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com